Bavachalcone
Overview
Description
Bavachalcone is a bioactive compound isolated from the plant Psoralea corylifolia L., commonly known as Babchi. This compound belongs to the class of flavonoids and is specifically a type of chalcone. This compound has been widely used in traditional Chinese medicine due to its various pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities .
Mechanism of Action
Bavachalcone is a bioactive compound isolated from the traditional Chinese medicine Fructus Psoraleae . It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-diabetic effects . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets α-glucosidase , a carbohydrate hydrolase widely distributed on the brush edge of small intestinal mucosa . It also interacts with other proteins such as Manganese Superoxide Dismutase (MnSOD) , and RAR-related orphan receptor α (RORα) .
Mode of Action
This compound inhibits α-glucosidase activity, a mechanism elucidated by molecular docking . The inhibition of α-glucosidase by this compound was significantly superior to acarbose, a commonly used α-glucosidase inhibitor . The inhibition stems from hydrogen bonds formed with the trp391, arg428, and trp710 residues of α-glucosidase . This compound also enhances the expression of MnSOD through the AMP-Activated Protein Kinase (AMPK) signaling pathway .
Biochemical Pathways
This compound affects several biochemical pathways. It enhances the circadian amplitude of Bmal1 mRNA expression after serum shock, which is involved in circadian rhythm regulation . This compound also suppresses senescence in human endothelial cells and mRNA expression of p16 (ink4a), a marker of replicative senescence .
Result of Action
This compound’s action results in several molecular and cellular effects. It suppresses senescence in human endothelial cells and reduces mitochondrial superoxide production . This compound also enhances the expression of MnSOD, an essential antioxidant mitochondrial enzyme .
Action Environment
It’s known that this compound can enhance the circadian amplitude of bmal1 mrna expression after serum shock , suggesting that it may interact with the body’s internal circadian rhythms.
Biochemical Analysis
Biochemical Properties
This compound has shown excellent inhibitory effects against hyaluronidase, collagenase, and elastase enzymes . The IC50 values for this compound against these enzymes were 7.31, 19.38, and 10.56 µM respectively . These interactions are likely due to the formation of hydrogen bonds between this compound and the enzymes .
Cellular Effects
This compound has been found to have significant effects on various types of cells, particularly cancer cells . Even at low doses, this compound significantly reduced breast cancer cell viability . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular docking studies have revealed that this compound has a high affinity for enzymes and can make direct contact with receptors and enzymes .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, its inhibitory effects on enzymes and impact on cell viability suggest that it may have long-term effects on cellular function .
Metabolic Pathways
Given its interactions with various enzymes, it is likely that this compound is involved in several metabolic pathways .
Transport and Distribution
Its ability to interact with various enzymes and receptors suggests that it may be transported and distributed in a manner that allows it to exert its effects .
Subcellular Localization
Given its interactions with various enzymes and receptors, it is likely that this compound is localized in specific compartments or organelles where these biomolecules are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bavachalcone can be synthesized through several chemical routes. One common method involves the condensation of 2,4-dihydroxyacetophenone with 4-hydroxybenzaldehyde in the presence of a base such as potassium hydroxide. The reaction typically occurs in an ethanol solution under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves extraction from the seeds of Psoralea corylifolia L. The seeds are first ground into a fine powder, followed by extraction using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinones.
Reduction: Reduction of this compound can lead to the formation of dihydrochalcones.
Substitution: this compound can participate in electrophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochalcones.
Substitution: Formation of acetylated or benzoylated derivatives.
Scientific Research Applications
Bavachalcone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on various biological pathways, including its role in inhibiting enzymes like α-glucosidase.
Medicine: Investigated for its potential therapeutic effects against cancer, diabetes, and inflammatory diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.
Comparison with Similar Compounds
Isobavachalcone: Another chalcone isolated from Psoralea corylifolia L., known for its antibacterial and anticancer properties.
Corylin: A flavonoid with similar bioactive properties, including enzyme inhibition and anticancer activities.
Comparison:
Properties
IUPAC Name |
(E)-1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-13(2)3-7-15-11-17(20(24)12-19(15)23)18(22)10-6-14-4-8-16(21)9-5-14/h3-6,8-12,21,23-24H,7H2,1-2H3/b10-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZGPHNVMRXDCB-UXBLZVDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C(=O)/C=C/C2=CC=C(C=C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317977 | |
Record name | Bavachalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28448-85-3 | |
Record name | Bavachalcone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28448-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (E)-1-(2,4-Dihydroxy-5-(3-methyl-but-2-enyl)-phenyl)-3-(4-hydroxy-phenyl)-propenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028448853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bavachalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does bavachalcone exert its anti-inflammatory effects?
A1: this compound exhibits anti-inflammatory properties by inhibiting the degradation of IκB-α in activated microglial cells. [] This prevents the activation of NF-κB, a key transcription factor involved in inflammatory responses.
Q2: What is the role of this compound in regulating oxidative stress?
A2: this compound demonstrates antioxidant activity by inducing the expression of Manganese Superoxide Dismutase (MnSOD) through the AMP-activated protein kinase (AMPK) pathway in human endothelial cells. [] This enzyme plays a crucial role in scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Q3: How does this compound influence osteoclast differentiation?
A3: this compound has been shown to inhibit osteoclast differentiation by suppressing the induction of Nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) by Receptor activator of nuclear factor kappa-Β ligand (RANKL). [] This suggests its potential in preventing bone loss associated with osteoporosis.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C21H22O4, and its molecular weight is 338.4 g/mol. []
Q5: Are there any spectroscopic data available for this compound?
A5: Yes, this compound has been extensively characterized using various spectroscopic techniques. Its structure has been confirmed through UV, MS, and H-NMR analyses. [, ]
Q6: What are the key pharmacological activities of this compound?
A6: this compound exhibits a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, anti-angiogenic, tissue repair promoting, and osteoclastogenesis inhibitory effects. It also demonstrates inhibitory activity against various enzymes, including α-glucosidase. [, , , ]
Q7: How does this compound impact angiogenesis?
A7: this compound promotes the differentiation of endothelial progenitor cells (EPCs) and neovascularization through the RORα-Erythropoietin (EPO)-AMPK axis. []
Q8: What is the role of this compound in Alzheimer's disease?
A8: this compound exhibits multi-target anti-Alzheimer's activities by inhibiting neuroinflammation, oxidative damage, and key AD-related protein targets, such as amyloid β-peptide 42, β-secretase, glycogen synthase kinase 3β, and acetylcholinesterase. [, ]
Q9: Can this compound be used for treating diabetes?
A9: this compound exhibits potential antidiabetic activity by inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion and blood glucose regulation. [, ] Further research is needed to explore its clinical application in diabetes management.
Q10: How does this compound affect the circadian rhythm?
A7: this compound enhances the expression of RAR-related orphan receptor α (RORα), a key regulator of circadian rhythms. It also controls the circadian transcription of Bmal1 and suppresses cellular senescence in human endothelial cells. []
Q11: What is known about the pharmacokinetics of this compound?
A11: Studies have shown sex-related differences in the pharmacokinetics of this compound in rats. [, ] More research is needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile in different species.
Q12: Has the efficacy of this compound been demonstrated in cellular and animal models?
A12: Yes, this compound has shown efficacy in various in vitro and in vivo models. For instance, it inhibits NO production in lipopolysaccharide (LPS)-activated microglia. [, ] It also promotes wound healing and angiogenesis in animal models. []
Q13: What analytical techniques are commonly used to quantify this compound?
A13: Several analytical techniques, including HPLC-UV, HPLC, HPLC-ECD, HPLC-DAD, IT-MS, HPLC/TOF-MS, LC-MS/MS, and ILUAE, have been employed for the separation, identification, and quantification of this compound in various matrices. [, , , ]
Q14: How is the quality of this compound-containing herbal medicines assessed?
A14: HPLC fingerprint analysis coupled with multi-component analysis is a valuable tool for quality control of Psoralea corylifolia and its preparations. This method allows for the identification and quantification of key bioactive compounds, including this compound, ensuring the consistency and efficacy of the herbal medicine. [, ]
Q15: What is known about the safety profile of this compound?
A15: While generally considered safe, certain studies suggest potential toxicity of this compound at higher concentrations. For instance, it induced cytotoxicity in lipid-loaded HepG2 cells via oxidative stress. [] Further research is crucial to determine its long-term safety profile and potential adverse effects.
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